2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one
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Overview
Description
4-Isopropyl-2-phenyl-1-oxa-4-azaspiro[45]decan-3-one is a heterocyclic compound with a unique spirocyclic structureThe compound is characterized by its molecular formula C₁₇H₂₃NO₂ and a molecular weight of 273.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one typically involves multiple steps. One common method starts with the reaction of 4-aminophenol with α-glycolic acid or lactic acid. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Isopropyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-isopropyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound exerts its effects through the inhibition of certain enzymes and pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: This compound has a similar spirocyclic structure and has shown anticancer activity.
Cyclohexanespiro-2’-(1’,3’-oxazolidine):
Uniqueness
4-Isopropyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure and the presence of both isopropyl and phenyl groups. These structural features contribute to its distinct chemical properties and potential biological activities.
Properties
CAS No. |
918302-34-8 |
---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-phenyl-4-propan-2-yl-1-oxa-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-16(19)15(14-9-5-3-6-10-14)20-17(18)11-7-4-8-12-17/h3,5-6,9-10,13,15H,4,7-8,11-12H2,1-2H3 |
InChI Key |
QCWISSRKZJSPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(OC12CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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